1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of a mesitylsulfonyl group and a piperazine ring enhances the compound’s biological activity and stability, making it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a piperazine derivative.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is attached via a sulfonylation reaction, typically using mesitylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity but has a different molecular structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has significant antimicrobial activity and a different core structure.
The uniqueness of this compound lies in its combination of a benzimidazole core, a piperazine ring, and a mesitylsulfonyl group, which collectively contribute to its diverse pharmacological activities and stability .
Properties
IUPAC Name |
1-[[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-16-12-17(2)21(18(3)13-16)28(26,27)25-10-8-23(9-11-25)15-24-14-22-19-6-4-5-7-20(19)24/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVLCOFWOQKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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